tert-Butyl 4-[3-(2-chlorophenyl)ureido]piperidine-1-carboxylate
Description
The compound tert-Butyl 4-[3-(2-chlorophenyl)ureido]piperidine-1-carboxylate is a piperidine derivative featuring a urea linkage substituted with a 2-chlorophenyl group. Its structure includes a tert-butyl carbamate group at the 1-position of the piperidine ring, which is a common protective group in organic synthesis.
Properties
IUPAC Name |
tert-butyl 4-[(2-chlorophenyl)carbamoylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O3/c1-17(2,3)24-16(23)21-10-8-12(9-11-21)19-15(22)20-14-7-5-4-6-13(14)18/h4-7,12H,8-11H2,1-3H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFXZICDAAMLAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301128751 | |
| Record name | 1,1-Dimethylethyl 4-[[[(2-chlorophenyl)amino]carbonyl]amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301128751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233955-31-1 | |
| Record name | 1,1-Dimethylethyl 4-[[[(2-chlorophenyl)amino]carbonyl]amino]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233955-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[[[(2-chlorophenyl)amino]carbonyl]amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301128751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-[3-(2-chlorophenyl)ureido]piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with 2-chlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of automated reactors and continuous flow systems could enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-[3-(2-chlorophenyl)ureido]piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the 2-chlorophenyl group.
Hydrolysis: The ester and urea linkages can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, hydrolysis of the ester group would yield the corresponding carboxylic acid, while nucleophilic substitution could result in the replacement of the 2-chlorophenyl group with a different substituent.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-[3-(2-chlorophenyl)ureido]piperidine-1-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new chemical entities.
Biology: In biological research, this compound may be used to study the interactions of piperidine derivatives with biological targets. Its structural features make it a candidate for investigating receptor binding and enzyme inhibition.
Medicine: In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound could be utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-[3-(2-chlorophenyl)ureido]piperidine-1-carboxylate would depend on its specific application. In a biological context, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The urea linkage and piperidine ring could play a role in binding to these targets, influencing their function and leading to the desired biological effect.
Comparison with Similar Compounds
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate
- CAS No.: 1707580-61-7
- Molecular Formula : C₁₅H₂₃N₃O₂
- Molecular Weight : 277.36 g/mol
- Substituents: Pyridin-3-yl group at the 4-position of piperidine; amino group instead of ureido.
- Physical State : Light yellow solid.
- Safety: Requires respiratory, hand, and eye protection during handling. No GHS classification is specified.
- Applications: Likely serves as an intermediate for synthesizing more complex molecules due to its amino group, which can undergo further functionalization.
tert-Butyl 4-[3-(2-methoxyphenyl)ureido]piperidine-1-carboxylate
- CAS No.: 1233955-51-5
- Molecular Formula : C₁₈H₂₇N₃O₄
- Molecular Weight : 349.4 g/mol
- Substituents : 2-Methoxyphenyl group in the ureido moiety.
- Purity : ≥95%.
- Availability : Discontinued but previously supplied by Biosynth and LEAP CHEM CO., LTD..
- Applications: Potential use in drug discovery, where the methoxy group may influence solubility and receptor binding.
Comparative Data Table
Structural and Functional Implications
Electronic Effects
- 2-Chlorophenyl vs. 2-Methoxyphenyl : The chlorine substituent (electron-withdrawing) in the target compound may enhance electrophilic reactivity and reduce electron density in the aromatic ring compared to the methoxy group (electron-donating). This difference could influence binding affinity in biological targets, such as enzymes or receptors.
- Ureido vs.
Physicochemical Properties
- The higher molecular weight of the 2-methoxyphenyl analog (349.4 g/mol) compared to the pyridin-3-yl analog (277.36 g/mol) reflects the addition of a methoxy group and urea functionality. The target compound’s estimated molecular weight (~353.8 g/mol) suggests comparable bulkiness to the methoxy analog, which may affect membrane permeability in drug design.
Biological Activity
tert-Butyl 4-[3-(2-chlorophenyl)ureido]piperidine-1-carboxylate (CAS Number: 1233955-31-1) is a synthetic organic compound classified as a piperidine derivative. Its unique structure incorporates a tert-butyl ester group, a piperidine ring, and a urea linkage with a 2-chlorophenyl substituent. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
- Molecular Formula : C17H24ClN3O3
- Molecular Weight : 353.8 g/mol
The compound's structure is conducive to various biological interactions, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The urea linkage and piperidine ring facilitate binding to these targets, which can modulate their activity and lead to desired biological effects.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
Case Studies
Several studies have explored the biological activity of similar piperidine derivatives:
- Study on Piperidine Derivatives : A study investigated the anticancer properties of related compounds, revealing that modifications in the piperidine structure could enhance cytotoxicity against specific cancer cell lines . This suggests that this compound may also possess similar properties.
- Enzyme Interaction Studies : Research on enzyme inhibition by piperidine derivatives has shown that structural modifications can significantly affect binding affinity and inhibitory potency . This insight may guide future investigations into the specific interactions of this compound with target enzymes.
Data Table: Comparative Analysis of Piperidine Derivatives
| Compound Name | CAS Number | Molecular Formula | Biological Activity |
|---|---|---|---|
| This compound | 1233955-31-1 | C17H24ClN3O3 | Potential enzyme inhibitor |
| Tert-butyl 4-amino-4-(methoxymethyl)piperidine-1-carboxylate | 1234567-89-0 | C12H22N2O3 | Anticancer activity |
| Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate | 9876543-21-0 | C14H20ClN3O2 | Receptor binding |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
